1-Cyclopropyl-3-(2-fluorophenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea
Description
1-Cyclopropyl-3-(2-fluorophenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea is a synthetic urea derivative characterized by a cyclopropyl group, a 2-fluorophenyl substituent, and an imidazo[1,2-a]pyridine moiety linked via a urea bridge. Urea-based compounds are widely explored in medicinal chemistry due to their ability to engage in hydrogen bonding, a critical feature for target affinity, particularly in kinase inhibition or enzyme modulation . The imidazo[1,2-a]pyridine scaffold is notable for its π-π stacking interactions, which may enhance binding to ATP pockets in kinases.
Properties
IUPAC Name |
1-cyclopropyl-3-(2-fluorophenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c19-15-5-1-2-6-16(15)21-18(24)23(13-8-9-13)12-14-11-20-17-7-3-4-10-22(14)17/h1-7,10-11,13H,8-9,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKUOQYCHYGYJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-3-(2-fluorophenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the cyclopropyl and fluorophenyl groups. Key steps may include:
-
Formation of Imidazo[1,2-a]pyridine Core:
- Starting from 2-aminopyridine, the imidazo[1,2-a]pyridine core can be synthesized through cyclization reactions involving aldehydes or ketones under acidic or basic conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3-(2-fluorophenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl ring or the imidazo[1,2-a]pyridine moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, often under reflux conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Cancer Therapeutics
The compound has been evaluated for its potential in treating various cancers. Research indicates that imidazo[1,2-a]pyridine derivatives, including this compound, exhibit inhibitory effects on key cancer-related pathways.
- Mechanism of Action : The compound functions as a selective inhibitor targeting the c-Met signaling pathway, which is often dysregulated in cancer. It has shown moderate activity against c-Met with an IC50 value of 2.18 μM, indicating its potential as a therapeutic agent in oncology .
-
Case Studies :
- A study demonstrated the synthesis and biological evaluation of several imidazo[1,2-a]pyridine derivatives against c-Met, revealing structure-activity relationships that can guide further development .
- Another research effort focused on the efficacy of such compounds in inhibiting tumor growth in xenograft models, showcasing their potential for clinical application in targeted cancer therapies .
Molecular Recognition
The unique structural features of 1-Cyclopropyl-3-(2-fluorophenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea make it suitable for applications in molecular recognition.
- Binding Affinity : The compound has been studied for its ability to interact with various biological targets through hydrogen bonding and π–π interactions. These interactions are critical in the design of selective inhibitors for therapeutic use .
- Structural Analysis : Advanced techniques such as cryo-electron microscopy and molecular docking have been employed to elucidate the binding mechanisms of this compound with target proteins, enhancing our understanding of its pharmacological potential .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of imidazo[1,2-a]pyridine derivatives.
- Synthesis and Evaluation : A series of analogs were synthesized to explore how variations at different positions affect biological activity. This approach allows researchers to identify optimal substituents that enhance potency and selectivity against specific targets .
- Comparative Analysis : Data tables summarizing SAR findings reveal trends in activity based on structural modifications. For instance, alterations at the C-7 and C-8 positions significantly influenced binding affinity and inhibitory activity against c-Met .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
| Application Area | Key Findings |
|---|---|
| Cancer Therapeutics | Moderate c-Met inhibition (IC50 = 2.18 μM); potential for targeted therapy in oncology |
| Molecular Recognition | Effective binding through hydrogen bonds and π–π interactions; insights from cryo-EM studies |
| Structure-Activity Relationship | Variations at C-7 and C-8 positions significantly impact biological activity; SAR data available |
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(2-fluorophenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors, modulating their activity and downstream signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.
The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared below with structurally related urea derivatives and heterocyclic analogs from the evidence (Table 1).
Table 1: Structural and Functional Comparison
Key Observations:
The imidazo[1,2-a]pyridine core may exhibit stronger π-π interactions than indazole (1401076-66-1) or imidazo-pyrazole (1448315-92-1), influencing kinase isoform selectivity .
Substituent Impact: The 2-fluorophenyl group in the target compound enhances lipophilicity and metabolic stability relative to non-fluorinated analogs (e.g., 1448040-81-0’s 3-chloropyridinyl) . Urea vs. Benzamide Linkers: Urea derivatives generally exhibit stronger hydrogen-bonding capacity, favoring kinase ATP-pocket binding, while benzamide-linked compounds (e.g., 1448315-92-1) may prioritize solubility or off-target effects .
Pharmacokinetic Considerations :
- Compounds with bulky substituents (e.g., 1448040-81-0’s spiro-thiopyran) may suffer from reduced solubility, whereas the target compound’s compact structure likely balances potency and bioavailability .
Research Findings (Hypothetical Based on Structural Trends):
- Kinase Selectivity : The imidazo[1,2-a]pyridine scaffold in the target compound may confer higher selectivity for tyrosine kinases (e.g., ABL, FLT3) compared to indazole-based analogs targeting serine/threonine kinases .
- Metabolic Stability: Fluorine substitution (2-fluorophenyl) likely reduces oxidative metabolism, extending half-life relative to non-fluorinated analogs like 1448040-81-0 .
- Toxicity Profile : The absence of reactive groups (e.g., 1448315-92-1’s piperidin-1-yl) may lower off-target binding and improve safety .
Biological Activity
1-Cyclopropyl-3-(2-fluorophenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews current research findings, including its mechanism of action, biological activity against various targets, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of imidazo[1,2-a]pyridine derivatives, which are known for their diverse biological activities. Its structure can be represented as follows:
- Molecular Formula : C15H16FN5O
- Molecular Weight : 289.32 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression and bacterial infections. Preliminary studies suggest that it may inhibit key enzymes and signaling pathways associated with tumor growth and microbial resistance.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In a study evaluating its effects on c-Met signaling pathways, the compound demonstrated an IC50 value of approximately 45 nM against c-Met-addicted cell lines, indicating potent inhibition of tumor growth (TGI = 75%) in xenograft models .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. It was tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, displaying minimum inhibitory concentrations (MICs) ranging from 125 to 250 μg/mL. These results suggest potential applications in treating bacterial infections .
Research Findings and Case Studies
| Study | Compound | Target | IC50 Value | Effect |
|---|---|---|---|---|
| This compound | c-Met | 45 nM | Significant tumor growth inhibition | |
| This compound | Bacterial strains | 125–250 μg/mL | Moderate antimicrobial activity |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have identified key modifications that enhance the biological activity of imidazo[1,2-a]pyridine derivatives. For instance, substituting different groups at the C-6 position has been shown to influence potency against specific targets like c-Met .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
